1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-cyclopropylethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7(8-2-3-8)15-11-9(6-14-15)4-10(5-13-11)12(16)17/h4-8H,2-3H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZIPYZDJWDKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C3=NC=C(C=C3C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyridine carboxylic acid under specific conditions that promote cyclization . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may act by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
Substitution at the 1-Position
Substitution at the 5-Position
Physicochemical Properties
The lower pKa of the target compound (3.52 vs. 4.06) suggests stronger acidity, which may influence solubility and protein binding .
Biological Activity
1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17N3O2
- Molecular Weight : 271.32 g/mol
- CAS Number : 954254-86-5
- SMILES Notation : CC(C1CC1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its role as an inhibitor of key signaling pathways in various cellular processes.
Research indicates that this compound acts as an inhibitor of TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), which are critical in inflammatory signaling pathways. The inhibition of these kinases can lead to reduced inflammatory responses and potential therapeutic effects in diseases characterized by excessive inflammation.
Inhibition Studies
A notable study highlighted that derivatives of pyrazolo[3,4-b]pyridine exhibited significant inhibitory effects on TBK1 and IKKε. Specifically, one derivative showed IC50 values of 1.0 nM for TBK1 and 5.6 nM for IKKε, indicating a potent inhibitory effect that could be leveraged for therapeutic applications in inflammatory diseases .
Case Studies and Applications
- Anti-inflammatory Potential : The compound has shown promise in models of inflammation, suggesting its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
- Cancer Research : Given the role of TBK1 in cancer cell proliferation and survival, the compound's ability to inhibit this kinase could also position it as a candidate for cancer therapy.
Table 1: Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molecular Weight | 271.32 g/mol |
| CAS Number | 954254-86-5 |
| Physical Form | Powder |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
